
6-Amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-Amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with a unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 1,3-dimethylpyrimidine-2,4(1H,3H)-dione and 3-chloropropanoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and solvents to ensure the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its biological activity, including its potential as a therapeutic agent. Research has explored its effects on biological systems and its interactions with various biomolecules.
Medicine: Due to its potential therapeutic properties, 6-Amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is being investigated for its use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in catalysis and as a precursor for the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism by which 6-Amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Pyrimidine-2,4(1H,3H)-dione derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Chloropropanoyl derivatives: Compounds with similar chloropropanoyl groups but different core structures.
Uniqueness: 6-Amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
6-amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O3/c1-12-7(11)6(5(14)3-4-10)8(15)13(2)9(12)16/h3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGBMNFTLIHTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CCCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one](/img/structure/B1402792.png)
![5-Benzo[b]thiophen-3-ylmethylene-3-methyl-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one](/img/structure/B1402793.png)
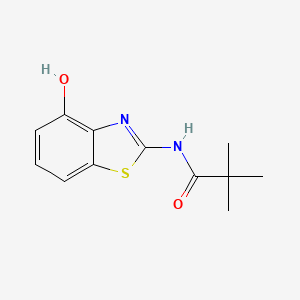
![6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one](/img/structure/B1402795.png)
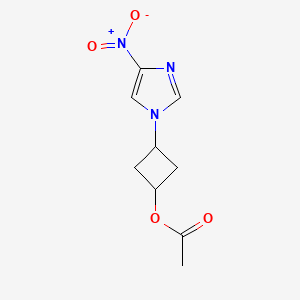
![tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1402800.png)
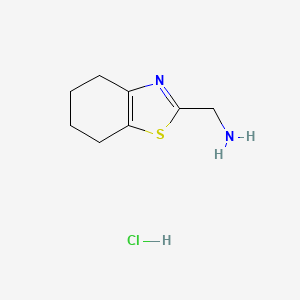

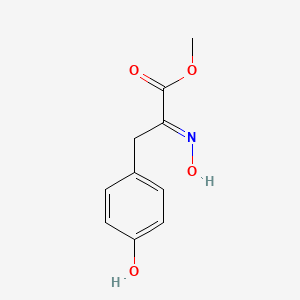
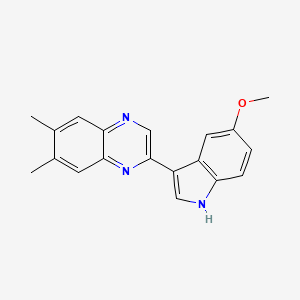
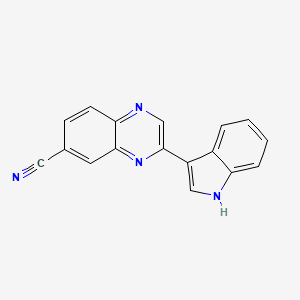
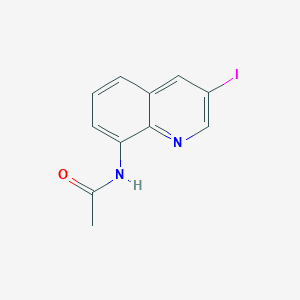
![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid](/img/structure/B1402813.png)
![9-Chloro-5-isobutyl-2,3,5,6-tetrahydro-1H-azepino[4,5-b]indol-4-one](/img/structure/B1402814.png)
